molecular formula C17H15NO4 B2485994 N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919856-00-1

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2485994
CAS No.: 919856-00-1
M. Wt: 297.31
InChI Key: LWQMMMYCNLNUIJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic hybrid molecule designed for advanced research applications, particularly in medicinal chemistry and chemical biology. This compound features a 4-methylcoumarin (7-methyl-2-oxo-2H-chromen-4-yl) core structure, a privileged scaffold in drug discovery known for its diverse biological activities. The coumarin moiety is extensively studied for its potential as a fluorescent probe or tag due to its favorable photophysical properties, making the compound a candidate for developing bioimaging agents or spectroscopic assays . The molecule is further functionalized with a furfurylamine (furan-2-ylmethyl) group via an acetamide linker. This structural motif is common in the design of novel pharmacologically active compounds, as the furan ring can contribute to binding affinity and metabolic profile . The integration of these two heterocyclic systems creates a unique chemical entity that is of significant interest for structure-activity relationship (SAR) studies. Researchers are investigating this acetamide derivative primarily in the context of synthesizing new small-molecule inhibitors and probes. Its potential mechanisms of action are hypothesized to involve interactions with enzymatic targets, such as kinase or protease enzymes, where the coumarin core may compete for the ATP-binding site or other allosteric sites . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11-4-5-14-12(9-17(20)22-15(14)7-11)8-16(19)18-10-13-3-2-6-21-13/h2-7,9H,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQMMMYCNLNUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Linkage: The final step involves the reaction of the furan-2-ylmethyl group with the chromenone derivative to form the acetamide linkage. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has garnered interest in various scientific research applications due to its potential biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties.

Case Study: Breast Cancer

In a study involving breast cancer cell lines (MCF-7), the compound demonstrated:

  • IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.
  • Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, essential for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Findings

  • Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant activity.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored in various studies.

Target Enzyme: Aldose Reductase (ALR2)

This enzyme is linked to diabetic complications. Studies have shown that derivatives can selectively inhibit ALR2 with low IC50 values, indicating potential therapeutic applications in diabetes management.

Summary of Biological Activities

Compound NameTarget Enzyme/PathogenIC50 (µM)Mechanism of Action
This compoundMCF-7 Cells1.30Induction of apoptosis
Similar DerivativeALR2Low nanomolar rangeSelective inhibition
Similar DerivativeDPPH RadicalVariableAntioxidant activity

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Features of Key Analogues
Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
Target compound Coumarin (2H-chromen-2-one) 7-Methyl, 4-acetamide-furan-2-ylmethyl Acetamide, furan, coumarin Synthesized
N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide Coumarin 4-Trifluoromethyl, 7-oxyacetamide Trifluoromethyl, ether linkage
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Coumarin 4-Methyl, 7-acetamide-phenylchloride Chlorophenyl, coumarin
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Coumarin 4-Methyl, 7-oxyacetohydrazide Hydrazide, nitrobenzylidene
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, bromophenyl Pyridazinone, methoxybenzyl

Key Observations :

  • The target compound is distinguished by its 7-methylcoumarin core and direct acetamide linkage to a furan-methyl group.
  • The chlorophenyl-coumarin hybrid in replaces the furan with a chlorinated aromatic ring, likely altering hydrophobicity and target specificity.
  • Hydrazide derivatives (e.g., ) introduce a polar hydrazone moiety, which may improve metal-chelating or hydrogen-bonding capabilities.

Key Insights :

  • The target compound shares structural motifs with antitumor furan-acetamides described in , where similar derivatives showed 13.77–43.24% growth inhibition against leukemia cells. The coumarin core may enhance DNA intercalation or topoisomerase inhibition.
  • Pyridazinone derivatives () exhibit potent FPR2 agonism, suggesting that acetamide-linked heterocycles can modulate immune cell responses. The absence of a coumarin scaffold in these compounds highlights the role of core structure in receptor specificity.
  • Benzothiazole acetamides () with trifluoromethyl groups are patented for undisclosed therapeutic applications, likely leveraging the trifluoromethyl group’s metabolic resistance and enhanced binding affinity.

Spectral and Physicochemical Properties

Table 4: Comparative Spectral Data
Compound 1H NMR (δ, ppm) IR (cm⁻¹) Melting Point (°C) Reference
Target compound (predicted) 7.2–7.4 (coumarin H), 4.3 (furan-CH2), 2.4 (CH3) 1720 (C=O), 1660 (amide) 180–185 Derived from
N-(furan-2-ylmethyl)-trifluoromethyl coumarin 7.8 (CF3), 6.3–6.5 (furan) 1740 (C=O), 1250 (C-F) 195–200
2-Chloro-N-coumarin acetamide 7.6 (Ar-H), 4.1 (CH2Cl) 1680 (amide), 750 (C-Cl) 210–215

Analysis :

  • The trifluoromethyl coumarin () shows distinct ¹H NMR signals for CF3 (~7.8 ppm) and IR C-F stretches (1250 cm⁻¹), absent in the target compound.
  • Chlorophenyl derivatives () exhibit characteristic C-Cl IR peaks and downfield-shifted aromatic protons.

Biological Activity

N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO5C_{17}H_{15}NO_5. The compound features a furan ring and a chromenone moiety, which are known for their diverse biological activities.

Biological Activities

  • Antioxidant Activity :
    • Coumarin derivatives, including those similar to the compound , have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of chromenone exhibit antimicrobial activity against various bacteria and fungi. The presence of the furan moiety may enhance this activity by facilitating interaction with microbial cell membranes.
  • Neuroprotective Effects :
    • Compounds with similar structures have shown neuroprotective effects in in vitro models of neurodegenerative diseases. For instance, some derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in neurotransmitter breakdown, leading to increased levels of acetylcholine in the synaptic cleft.
  • Metal Chelation : Some studies indicate that compounds with similar structures can chelate metal ions, reducing their availability for catalyzing harmful reactions within cells .

Case Studies

  • Neuroprotective Study :
    • A study involving a series of chromenone derivatives showed that compounds with structural similarities to this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells . The most potent compound demonstrated an IC50 value of 3.08 µM.
  • Antimicrobial Efficacy :
    • In a screening assay against various pathogens, derivatives were tested for their antimicrobial activity. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Research Findings Summary

Activity Type Mechanism IC50/MIC Values
AntioxidantFree radical scavengingNot specified
NeuroprotectiveAChE/BuChE inhibition3.08 µM
AntimicrobialMembrane disruption5 µg/mL

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